molecular formula C30H36N2S4 B3084927 4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine CAS No. 1146182-96-8

4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine

Cat. No.: B3084927
CAS No.: 1146182-96-8
M. Wt: 552.9 g/mol
InChI Key: DBNHCHNTHIFIQN-UHFFFAOYSA-N
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Description

4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural properties and applications in various scientific fields

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine typically involves the coupling of 2,2’-bipyridine with thiophene derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where 5-(hexylthio)thiophene is reacted with a suitable bipyridine precursor under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and tert-butyl alcohol in a specific volume ratio .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene rings or the bipyridine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the bipyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or bipyridine rings.

Scientific Research Applications

4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine is unique due to its specific combination of hexylthio substituents and bipyridine core, which provides a balance of hydrophobicity and electron-donating ability. This makes it particularly effective in applications like DSSCs, where both properties are crucial for performance .

Properties

IUPAC Name

4-(5-hexylsulfanylthiophen-2-yl)-2-[4-(5-hexylsulfanylthiophen-2-yl)pyridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2S4/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNHCHNTHIFIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine
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4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine
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4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine
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4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine
Reactant of Route 5
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4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine
Reactant of Route 6
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4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine

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